3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one, can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents can yield 2-arylbenzofurans . Another method involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves scalable and efficient synthetic routes. For example, the use of palladium nanoparticles as catalysts in one-pot synthesis reactions allows for the production of various benzofurans with high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran quinones, while reduction can produce benzofuran alcohols .
Scientific Research Applications
3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-[4-(Dimethylamino)phenyl]-2-benzofuran-1(3H)-one: This compound has a similar structure but with dimethylamino instead of dibutylamino groups.
Benzothiophene Derivatives: These compounds have a sulfur atom in place of the oxygen in the benzofuran ring and exhibit similar biological activities.
Uniqueness
3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dibutylamino group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
62633-20-9 |
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Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-[4-(dibutylamino)phenyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H27NO2/c1-3-5-15-23(16-6-4-2)18-13-11-17(12-14-18)21-19-9-7-8-10-20(19)22(24)25-21/h7-14,21H,3-6,15-16H2,1-2H3 |
InChI Key |
BXAGUVCMXVXUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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